4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is , and it possesses a molecular weight of approximately 324.5 g/mol . The compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is modified with a tert-butyldimethylsilyl ether group and a phenyl substituent.
4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine falls under the category of pyridine derivatives. It is classified as an organosilicon compound due to the presence of the tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents.
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
This structure features a pyrrolo[2,3-b]pyridine ring system with a phenyl group at position 6 and a tert-butyldimethylsilyl ether at position 4. The presence of these groups influences both the physical properties and reactivity of the molecule.
The compound has a CAS number of 2287273-32-7, which aids in its identification in chemical databases and literature .
4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions due to its functional groups:
Technical details regarding conditions for these reactions are essential for successful applications.
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine largely depends on its interactions at the molecular level:
Data on binding studies and pharmacokinetic profiles would provide further insights into its mechanism of action.
4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine is typically characterized by:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would further characterize this compound's properties.
4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
The ongoing research into this compound continues to unveil new applications across various fields of science.
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases, enabling targeted interactions with ATP-binding sites of kinases and other enzymatic targets. This bicyclic system incorporates a pyrrole ring fused to a pyridine ring, creating an electron-rich π-system that facilitates π-stacking interactions and hydrogen bonding critical for molecular recognition [8]. The incorporation of a phenyl group at the 6-position, as in 6-phenyl-1H-pyrrolo[2,3-b]pyridine, enhances planarity and hydrophobic character, thereby improving binding affinity to hydrophobic enzyme pockets frequently encountered in oncological targets.
Table 1: Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives
Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|
Kinases (e.g., JAK, FLT3) | Anticancer agents | 6-Aryl substitution, N-1 positioning |
Inflammatory mediators | Autoimmune disorders | C-3/C-5 small substituents |
Metabolic enzymes | Type 2 diabetes | Hydrogen-bond accepting motifs at C-4 |
The strategic placement of the phenyl group at the 6-position significantly enhances the scaffold's drug-like properties by modulating electron distribution and steric bulk. This modification increases membrane permeability and metabolic stability compared to simpler azaindole derivatives. Patent literature highlights that 6-aryl-pyrrolo[2,3-b]pyridines demonstrate superior kinase inhibition profiles against Janus kinases (JAK) and FLT3 receptors, validating their therapeutic potential in hematological malignancies and autoimmune conditions [8]. The unsubstituted N-H at the 1-position is particularly crucial for forming key hydrogen bonds with kinase hinge regions, while allowing further derivatization at other positions for potency optimization.
The molecular hybridization approach—exemplified by fusing the 6-phenyl-pyrrolo[2,3-b]pyridine core with other pharmacophores—enables multitarget engagement strategies. This versatility positions the scaffold as a central structural motif in developing inhibitors for complex disease pathways where single-target agents show limited efficacy.
The tert-butyldimethylsilyl (TBS) group at the 4-position of 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine serves as a temporary protective mask for the phenolic oxygen during multistep syntheses of pharmaceutically active compounds. This protection strategy is indispensable due to the oxygen's high nucleophilicity, which could otherwise lead to unwanted side reactions during electrophilic transformations on other parts of the molecule [1] [3]. The TBS group’s steric bulk, conferred by the tert-butyl moiety flanked by two methyl groups on silicon, creates a protective shield around the oxygen atom while maintaining compatibility with diverse reaction conditions.
Table 2: Silyl Ether Protection and Deprotection Strategies
Silyl Group | Relative Size | Acid Stability | Base Stability | Preferred Deprotection Method |
---|---|---|---|---|
TBDMS | Medium | High | Moderate | Fluoride sources (e.g., TBAF) |
TMS | Small | Low | Low | Mild acid or aqueous conditions |
TIPS | Large | Very High | High | Extended fluoride treatment |
TBDPS | Large | Very High | High | Strong acid or fluoride |
Silicon's unique capacity for pentavalent or hexavalent coordination enables distinct mechanistic pathways for both protection and deprotection. During protection, the reaction proceeds through a pentavalent silicon intermediate where the chloride leaving group (from TBS-Cl) is displaced by the phenolic oxygen in an SN2-like mechanism assisted by imidazole base. This hypervalent silicon transition state lowers the activation energy compared to standard etherification reactions [5]. For deprotection, fluoride ions (from reagents like tetra-n-butylammonium fluoride, TBAF) attack silicon to form a pentacoordinate species, weakening the Si-O bond through hypervalent expansion and facilitating clean cleavage under mild conditions. The Si-F bond strength (~135 kcal/mol) provides a strong thermodynamic driving force, making this reaction irreversible [7].
The strategic advantage of TBS protection lies in its orthogonal deprotection relative to other protective groups. For instance, in molecules containing acid-labile tert-butyloxycarbonyl (Boc) groups or base-sensitive esters, TBS ethers remain intact, enabling sequential deprotection sequences. This selectivity is exemplified in syntheses where 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine serves as a synthetic intermediate—the TBS group is retained during reactions at the N-1 position or modifications of the phenyl ring, only to be removed in the final steps to unveil the phenolic functionality essential for target binding [7]. The bulk of the tert-butyldimethylsilyl group also provides steric shielding that prevents unwanted oxidation at adjacent positions during synthetic manipulations.
Table 3: Key Structural and Chemical Data for 4-[(tert-Butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine
Property | Value/Identifier | Source |
---|---|---|
Molecular Formula | C₁₉H₂₄N₂OSi | [1] [3] |
Molar Mass | 324.50 g/mol | [3] |
SMILES | CC(C)(C)Si(C)OC₁=CC(=NC₂=C₁C=CN₂)C₃=CC=CC=C₃ | [1] |
InChIKey | QGDZTPPYIBIMEV-UHFFFAOYSA-N | [1] |
CAS Registry Number | 2287273-32-7 | [3] |
Alternative Name | tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane | [1] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1